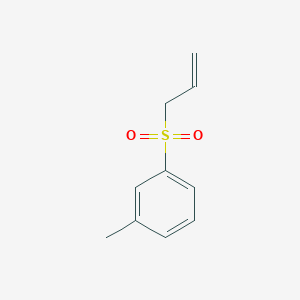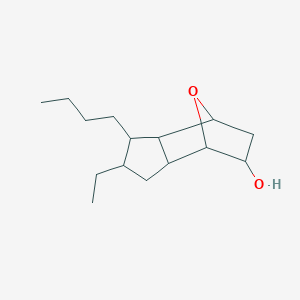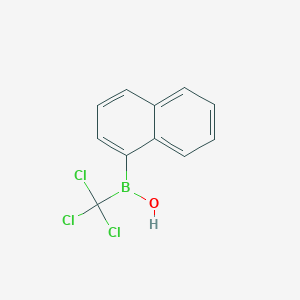
Naphthalen-1-yl(trichloromethyl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl(trichloromethyl)borinic acid is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a naphthalene ring attached to a borinic acid group with a trichloromethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(trichloromethyl)borinic acid typically involves the reaction of naphthalene derivatives with boron trichloride and subsequent hydrolysis. One common method includes the reaction of naphthylmagnesium bromide with tri(isobutyl)borate, followed by hydrolysis to yield the desired borinic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl(trichloromethyl)borinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl(trichloromethyl)borinic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of naphthalen-1-yl(trichloromethyl)borinic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the modulation of enzyme activities through covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-ylboronic acid: Similar in structure but lacks the trichloromethyl group.
Phenylboronic acid: Contains a phenyl group instead of a naphthalene ring.
Trichloromethylboronic acid: Lacks the naphthalene ring but contains the trichloromethyl group.
Uniqueness
Naphthalen-1-yl(trichloromethyl)borinic acid is unique due to the combination of the naphthalene ring and the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
62981-92-4 |
|---|---|
Molekularformel |
C11H8BCl3O |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
naphthalen-1-yl(trichloromethyl)borinic acid |
InChI |
InChI=1S/C11H8BCl3O/c13-11(14,15)12(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,16H |
InChI-Schlüssel |
JYYXPLWXRDHJAJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC2=CC=CC=C12)(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


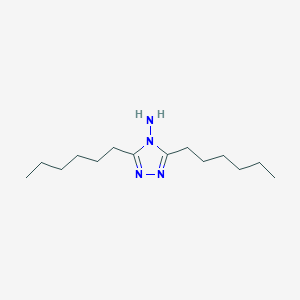

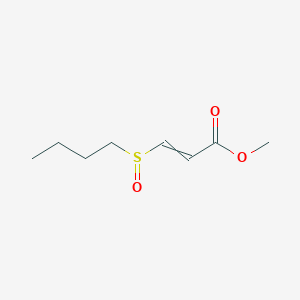

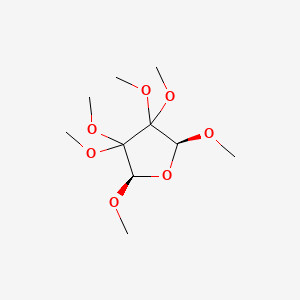
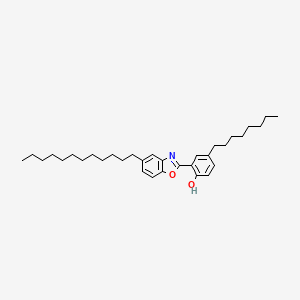
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)


